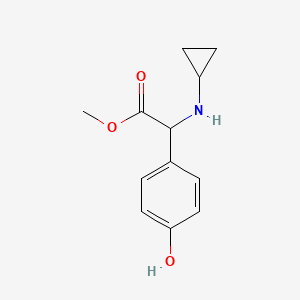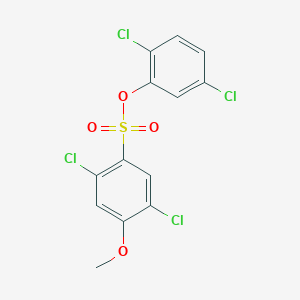![molecular formula C24H27N5O3S B12118422 3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12118422.png)
3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the sulfonyl and morpholinyl groups, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrroloquinoxaline core, followed by the introduction of the sulfonyl and morpholinyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrroloquinoxalines with different substituents. Examples include:
- 1-[3-(dimethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- 3-(phenylsulfonyl)-1-[3-(piperidin-1-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Uniqueness
The uniqueness of 3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H27N5O3S |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-1-(3-morpholin-4-ylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C24H27N5O3S/c1-17-7-9-18(10-8-17)33(30,31)22-21-24(27-20-6-3-2-5-19(20)26-21)29(23(22)25)12-4-11-28-13-15-32-16-14-28/h2-3,5-10H,4,11-16,25H2,1H3 |
Clave InChI |
QBDHIGFGNUZOBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCCN5CCOCC5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-7-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118343.png)


![2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118365.png)
![2-amino-1-(4-ethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118368.png)
![Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12118374.png)








